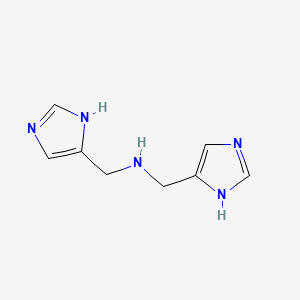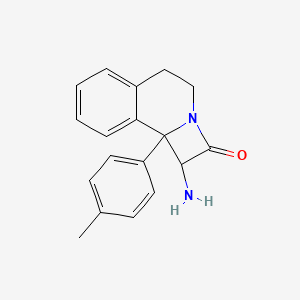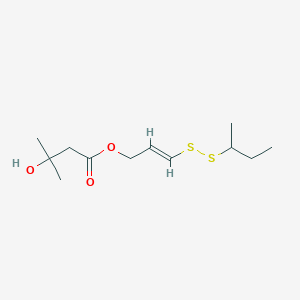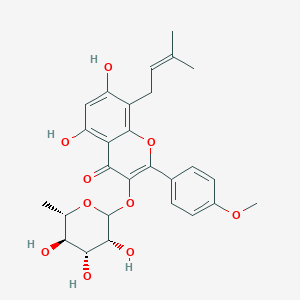
Bis((1H-imidazol-4-yl)methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1H-imidazol-4-yl)methyl)amine: is a compound that features two imidazole rings connected by a methylene bridge to an amine group Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis((1H-imidazol-4-yl)methyl)amine typically involves the reaction of imidazole derivatives with formaldehyde and ammonia or primary amines. One common method is the condensation of imidazole with formaldehyde and ammonia under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis((1H-imidazol-4-yl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole rings to their corresponding dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
Chemistry: Bis((1H-imidazol-4-yl)methyl)amine is used as a ligand in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and as a corrosion inhibitor in metal coatings .
Mécanisme D'action
The mechanism of action of Bis((1H-imidazol-4-yl)methyl)amine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their activity. The imidazole rings in the compound can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 1,2-Bis((1H-imidazol-1-yl)methyl)benzene
- Bis(benzimidazole)
- 1,4-Bis(imidazol-1-ylmethyl)benzene
Comparison: Bis((1H-imidazol-4-yl)methyl)amine is unique due to its specific structure, which allows for versatile coordination with metal ions and diverse chemical reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and biological activity .
Propriétés
Formule moléculaire |
C8H11N5 |
|---|---|
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-yl)-N-(1H-imidazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C8H11N5/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8/h3-6,9H,1-2H2,(H,10,12)(H,11,13) |
Clé InChI |
JDWDJRJTJOCSFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CNCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
![2-Hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid](/img/structure/B12814320.png)
![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)






